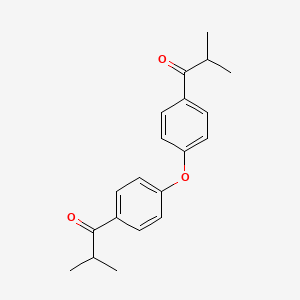
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), also known as bis(4-methyl-2-oxyphenyl) ketone, is a chemical compound that is widely used in scientific research. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 338.41 g/mol. This compound has gained significant attention due to its unique properties and its potential applications in various fields of study.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Storage
This compound, also known by its CAS Number: 157891-84-4, has a molecular weight of 310.39 . It is a pale-yellow to yellow-brown solid that should be stored at room temperature .
Safety Information
The compound is marked with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include wearing protective gloves and eye protection .
Synthesis of New Materials
The compound can be used in the synthesis of new materials. For example, it has been used in the synthesis of a perfluoropyridine end-capped bisphenol, a new type of monomer for nucleophilic aromatic substitution polymerizations .
Use in Organofluorine Chemistry
The compound has potential applications in organofluorine chemistry. Organofluorine compounds are known for their high thermal and chemical stability, making them useful in a variety of applications, including the development of new polymers .
Use in Catalysis
There is potential for this compound to be used in catalysis, as suggested by a reference to its use in Applied Catalysis .
Schiff Base Compound Applications
The structure of this compound suggests it could be used in the formation of Schiff base compounds, which are an important group in chemistry. Bis-carbazones, a type of Schiff base compound, can be formed by connecting via a ring or C—C bond to carbazone moieties having four coordinated sites. These tetradentate ligands can be used to entrap metal ions to form square-planer complexes .
Eigenschaften
IUPAC Name |
2-methyl-1-[4-[4-(2-methylpropanoyl)phenoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13(2)19(21)15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)20(22)14(3)4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDQNZHZMURGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

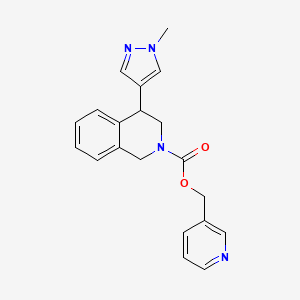
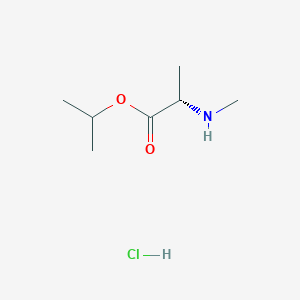
![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)
![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)
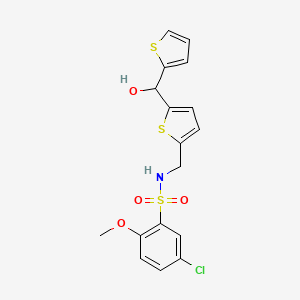

![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)
![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
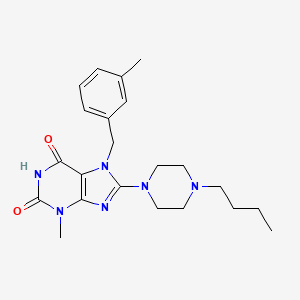
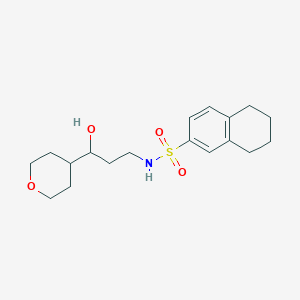
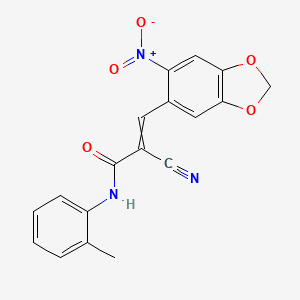
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)
![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)